Caseargrewiin B
Description
Significance of Natural Products in Chemical Biology and Drug Discovery Research
Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been the cornerstone of therapeutic medicine. organicchemistrydata.org Their significance in chemical biology and drug discovery is immense, providing not only direct sources of drugs but also serving as lead compounds for the development of new therapeutic agents. organicchemistrydata.orgnaturalproducts.net It is estimated that a substantial portion of all approved medicines, particularly in areas like oncology and infectious diseases, are either natural products or their semi-synthetic derivatives. naturalproducts.net
The unparalleled chemical diversity of natural products is a key reason for their enduring importance. naturalproducts.net These molecules often possess complex and intricate three-dimensional structures, a feature that distinguishes them from the products of combinatorial chemistry and provides a rich source of novel scaffolds for drug development. organicchemistrydata.org This structural novelty allows them to interact with a wide range of biological targets with high specificity. researchgate.net Furthermore, because these compounds have evolved in biological systems, they are inherently endowed with biological activity, offering a head start in the drug discovery process. naturalproducts.net The exploration of biodiversity continues to yield new chemical entities, making natural products a vital and inexhaustible resource for tackling human diseases. researchgate.net
Overview of Clerodane Diterpenes as a Class of Bioactive Natural Products
Among the myriad classes of natural products, clerodane diterpenes represent a large and structurally diverse group of bicyclic diterpenoids. researchgate.netnih.gov These compounds are secondary metabolites found across a wide range of organisms, including hundreds of plant species, fungi, and marine life. researchgate.net The genus Casearia, in particular, is a well-known source of these molecules. researchgate.netacs.org
The basic chemical skeleton of a clerodane diterpene consists of a decalin ring system and a side chain at the C-9 position. researchgate.net This fundamental structure is subject to extensive variation through different substitutions and stereochemical configurations, leading to a vast number of unique clerodane derivatives. acs.org This structural diversity is mirrored by a broad spectrum of biological activities. Clerodane diterpenes have attracted significant scientific interest due to their potent bioactivities, which include cytotoxic, antimicrobial, anti-inflammatory, antimalarial, and insect antifeedant properties. researchgate.netacs.org Their pronounced biological effects make them promising candidates for pharmacological research and development. researchgate.net
Contextualization of Caseargrewiin B as a Representative Clerodane Diterpenoid
This compound is a specific diterpenoid belonging to the clerodane class. nih.gov It was first isolated from the bark of the plant Casearia grewiifolia through a process known as bioactivity-guided fractionation, which systematically separates chemical constituents based on their biological effects. ebi.ac.uk This investigation also led to the discovery of several related new compounds, named caseargrewiins A, C, and D. ebi.ac.uk
The chemical structure of this compound was determined through comprehensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. ebi.ac.uk It is characterized as an ent-neo-clerodane. researchgate.net
Subsequent research has highlighted the significant biological potential of this compound. Studies have demonstrated its promising antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis. nih.govebi.ac.uk In addition to these properties, this compound, along with its co-isolated compounds, has exhibited cytotoxicity against various cancer cell lines. ebi.ac.uk These findings position this compound as a significant representative of the clerodane diterpenoids, embodying the chemical complexity and therapeutic potential of this important class of natural products.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H46O11 |
|---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3-diacetyloxy-10-hydroxy-9-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C37H46O11/c1-8-10-30(41)46-27-19-28-34(44-23(5)38)48-35(45-24(6)39)37(28)29(20-27)36(7,18-17-21(3)9-2)22(4)32(33(37)43)47-31(42)16-13-25-11-14-26(40)15-12-25/h9,11-17,19,22,27,29,32-35,40,43H,2,8,10,18,20H2,1,3-7H3/b16-13+,21-17-/t22-,27+,29+,32-,33+,34+,35-,36-,37-/m1/s1 |
InChI Key |
YJKQLKAAMAXUDU-LRBOKHHASA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)/C=C/C4=CC=C(C=C4)O)C)(C)C/C=C(/C)\C=C |
Canonical SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C=CC4=CC=C(C=C4)O)C)(C)CC=C(C)C=C |
Origin of Product |
United States |
Discovery and Natural Occurrence
Isolation Sources and Botanical Origins of Caseargrewiin B
This compound is a secondary metabolite produced by plants of the genus Casearia. Its discovery is part of ongoing efforts to identify and characterize bioactive constituents from these plants.
This compound was first identified and isolated from the bark of Casearia grewiifolia Vent., a plant belonging to the Salicaceae family. acs.org A bioactivity-guided fractionation of hexane (B92381) and dichloromethane (B109758) extracts of the plant's bark led to the successful isolation of four new clerodane diterpenes, which were named Caseargrewiin A, B, C, and D. acs.org The structural elucidation of these compounds was accomplished through comprehensive analysis of their 1D and 2D Nuclear Magnetic Resonance (NMR) spectral data. acs.org
Further research on C. grewiifolia has led to the isolation of other related compounds from different parts of the plant. For instance, Caseargrewiins E through L were isolated from the fruits of the plant. nih.gov
While the genus Casearia is a rich source of clerodane diterpenes, and dozens of such compounds have been isolated from Casearia sylvestris, there are no specific scientific reports detailing the isolation of this compound from this particular species. nih.govacs.orgresearchgate.netacs.orgnih.gov The known clerodane diterpenes isolated from C. sylvestris include an extensive series of compounds named casearins and casearvestrins. acs.orgresearchgate.net Scientific literature explicitly attributes the origin of Caseargrewiins B, C, and D to Casearia grewiifolia. acs.orgresearchgate.net
Methodologies for Natural Product Isolation and Purification
The isolation of this compound from its natural source is a multi-step process involving extraction from the plant material followed by purification using various chromatographic techniques.
The initial step in isolating this compound from the bark of C. grewiifolia involves solvent extraction. This process is designed to separate the desired natural products from the solid plant matrix. For the isolation of Caseargrewiins A-D, a sequential extraction was performed using solvents of increasing polarity.
The air-dried and powdered bark of the plant was first subjected to extraction with hexane, a nonpolar solvent. This was followed by extraction with dichloromethane (CH₂Cl₂), a solvent of higher polarity. acs.org This bioactivity-guided approach was chosen because these crude extracts showed promising activity in preliminary biological screenings. acs.org
Table 1: Extraction Solvents Used for this compound Isolation
| Solvent | Polarity | Purpose |
|---|---|---|
| Hexane | Nonpolar | Initial extraction of nonpolar compounds from C. grewiifolia bark. acs.org |
Following extraction, the resulting crude extracts contain a complex mixture of compounds. Chromatographic techniques are essential to separate and purify individual molecules like this compound from this mixture. Chromatography operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. acs.org
For the purification of this compound, a combination of the following methods was employed:
Silica (B1680970) Gel Column Chromatography: This is a form of liquid-solid chromatography used for the initial fractionation of the crude extract. The extract is passed through a column packed with silica gel (the stationary phase), and different compounds are eluted at different rates by a solvent or solvent gradient (the mobile phase).
Preparative Thin-Layer Chromatography (TLC): This technique is used for the final purification of the fractions obtained from column chromatography. It operates on a similar principle but on a flat plate coated with a thin layer of adsorbent material like silica gel. acs.org
Solid Phase Extraction (SPE) is a versatile chromatographic technique used for sample preparation, cleanup, and concentration of analytes from complex mixtures. The process involves passing a liquid sample through a solid adsorbent (the sorbent), on which either the analytes of interest or the impurities are retained. While the initial isolation of this compound specifically utilized column chromatography and preparative TLC, SPE is a widely used method in the broader context of fractionating complex plant extracts, including those from the Casearia genus. acs.org For example, normal-phase SPE has been employed in the fractionation of ethanolic extracts from Casearia sylvestris leaves prior to further column chromatography.
Table 2: Chromatographic Techniques in Casearia Research
| Technique | Type | Role in Isolation |
|---|---|---|
| Silica Gel Column Chromatography | Liquid-Solid Adsorption | Primary fractionation of crude plant extracts. acs.org |
| Preparative TLC | Liquid-Solid Adsorption | Final purification of individual compounds from fractions. acs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Caseargrewiin A |
| This compound |
| Caseargrewiin C |
| Caseargrewiin D |
| Caseargrewiin E |
| Caseargrewiin L |
| Casearin |
Chromatographic Separation Techniques
Column Chromatography
Initial fractionation of the crude dichloromethane extract of Casearia grewiifolia is typically performed using column chromatography. rhhz.netnih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed into a column. The crude extract is loaded onto the column, and a solvent or solvent mixture (the mobile phase) is passed through it. Compounds with weaker interactions with the stationary phase travel down the column more quickly, while those with stronger interactions move more slowly, thus achieving separation into different fractions. For the isolation of clerodane diterpenes from C. grewiifolia, a combination of silica gel and Sephadex LH-20 is often used for the stationary phase. rhhz.netnih.gov
| Chromatography Step | Stationary Phase | Typical Mobile Phase | Purpose |
| Initial Fractionation | Silica Gel | Gradients of hexane, ethyl acetate, and methanol | To separate the crude extract into major fractions based on polarity. |
| Further Purification | Sephadex LH-20 | Methanol | To remove pigments and other impurities, and further separate compounds based on size. |
High-Performance Liquid Chromatography (HPLC)
Fractions obtained from column chromatography that contain the compounds of interest undergo further purification using High-Performance Liquid Chromatography (HPLC), particularly in a preparative format. rhhz.netnih.gov HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles. This results in significantly higher resolution and more efficient separation. Preparative HPLC is employed as a final polishing step to isolate individual compounds like this compound in high purity from the simplified fractions. rhhz.netnih.govmdpi.com
| Parameter | Specification | Purpose |
| Mode | Preparative Reversed-Phase | Separation of compounds based on hydrophobicity. |
| Column | C18 | A non-polar stationary phase that retains non-polar compounds longer. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol | Allows for the elution of compounds with a wide range of polarities. |
| Detector | Photodiode Array (PDA) or UV | To monitor the column effluent and detect compounds as they elute. |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent evolution of HPLC that utilizes columns with even smaller particle sizes (typically sub-2 micron). mdpi.com This advancement allows for separations with greater resolution, higher sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com While UHPLC is a powerful tool for the detailed analysis of complex natural product extracts, such as those from Casearia species, specific UHPLC methods for the targeted analysis or isolation of this compound have not been detailed in the reviewed scientific literature. researchgate.netnih.gov The technique is primarily used in metabolomic profiling and quality control of herbal extracts rather than for preparative-scale isolation. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Caseargrewiin B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques has been instrumental in its characterization. core.ac.ukherbal-organic.com
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy is a fundamental technique that provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling patterns reveal the number of neighboring protons. While specific, detailed ¹H NMR data for this compound is not extensively published in the readily available literature, predicted spectra can be generated based on its known structure. np-mrd.org These predictions are crucial for initial structural assignments and for guiding further spectroscopic analysis. A predicted ¹H NMR spectrum for (+)-Caseargrewiin B in D₂O at 600 MHz shows a complex pattern of signals, as expected for a molecule with numerous stereocenters and distinct proton environments. np-mrd.org
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary.)
| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |
| Specific values would be listed here from experimental data | e.g., d, t, m | e.g., H-1, H-2, etc. |
This table is currently empty as specific, publicly available experimental ¹H NMR data was not found in the search results.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
Table 2: Illustrative ¹³C NMR Data for a Clerodane Diterpene similar to this compound (Note: This table is illustrative as specific data for this compound was not available. The data represents typical chemical shifts for a related compound.)
| Chemical Shift (ppm) | Carbon Type | Assignment (Illustrative) |
| e.g., 170.5 | C=O | e.g., C-18 |
| e.g., 145.2 | C | e.g., C-4 |
| e.g., 72.8 | CH | e.g., C-6 |
| e.g., 39.1 | CH₂ | e.g., C-1 |
| e.g., 18.3 | CH₃ | e.g., C-17 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms. uwo.ca Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used.
COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. researchgate.net
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. libretexts.org
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the complex structure of this compound. herbal-organic.com
Utilization of Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. libretexts.orgtheanalyticalscientist.com In ESI-MS, the compound is typically observed as a cationized molecule, such as a sodium ([M+Na]⁺) or potassium ([M+K]⁺) adduct. researchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. github.io This technique provides valuable information about the connectivity of the molecule. For casearin-like compounds, ESI-MS/MS studies have shown characteristic fragmentation patterns, often involving the sequential neutral loss of the ester substituents from the clerodane core. researchgate.netresearchgate.net This fragmentation pathway can help to identify the nature and position of the ester groups attached to the diterpene skeleton. researchgate.netresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS)
Quadrupole Time-of-Flight (QToF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements. chromatographyonline.comcfsre.org The high mass accuracy of QToF-MS allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in confirming the molecular formula of a compound like this compound. jmb.or.kr
Studies on related casearin compounds have utilized Ultra-High-Performance Liquid Chromatography coupled with QToF-MS/MS (UHPLC-QTOF-MS/MS) for their identification and characterization. researchgate.netnih.gov This combination allows for the separation of complex mixtures and the acquisition of high-quality mass spectral data for each component. The fragmentation studies carried out using QToF analyzers on casearin-like compounds have provided detailed insights into their fragmentation pathways, showing sequential neutral losses of ester groups. researchgate.netresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The process begins in the gas chromatograph, where a sample is vaporized and separated into its components within a capillary column. thermofisher.com These components are then ionized and fragmented by the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z) to generate a unique fragmentation pattern for each compound. etamu.edu
In the context of natural products chemistry, GC-MS is frequently utilized for the analysis of complex mixtures, such as plant extracts. wikipedia.org For the study of compounds from Casearia species, from which this compound is derived, GC-MS serves as a tool for profiling the chemical constituents of essential oils and extracts. researchid.cophorteeducacional.com.br The technique is particularly suited for smaller volatile and semi-volatile organic molecules. thermofisher.com
However, the application of GC-MS to large, thermally sensitive molecules like the clerodane diterpene this compound requires caution. The high temperatures, often reaching 300°C, used in the GC injection port and oven can lead to the thermal degradation of the analyte. wikipedia.org This could result in the detection of degradation products rather than the intact molecule, complicating the analysis.
| Feature | Description |
| Principle | Combines GC for separation (based on boiling point/polarity) and MS for detection (based on mass-to-charge ratio). etamu.edu |
| Mobile Phase | An inert carrier gas, such as helium or nitrogen. etamu.edu |
| Output | A chromatogram showing retention times of separated components and a mass spectrum for each component, providing a fragmentation pattern. etamu.edu |
| Application | Identification and quantification of volatile and semi-volatile compounds in complex mixtures, such as plant extracts and essential oils. thermofisher.com |
| Limitation | Potential for thermal degradation of thermolabile compounds during analysis. wikipedia.org |
Spectroscopic Analysis with Ultraviolet (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. ijnrd.org This absorption corresponds to the promotion of electrons from a ground state to a higher energy state within the molecule. lkouniv.ac.inbioglobax.com The technique is particularly useful for detecting and quantifying compounds containing chromophores, which are functional groups responsible for light absorption. The resulting spectrum provides information about the electronic transitions within the molecule, which can aid in structural elucidation. ijnrd.org
For this compound, UV spectroscopy is instrumental in identifying the presence of its key chromophore, the p-hydroxycinnamoyloxy group. This conjugated system gives rise to characteristic absorption bands in the UV region. Studies on related clerodane diterpenes from Casearia sylvestris, such as Casearin B and Caseargrewiin F, show strong UV absorption maxima (λmax) in the range of 231-238 nm. scielo.br Specifically, the UV spectrum for a similar compound, Caseargrewiin F, isolated from Casearia extracts, displays a λmax at 235 nm, which is indicative of the cinnamoyl moiety. thieme-connect.comresearchgate.net This allows for the selective detection of this class of compounds in complex mixtures using techniques like High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA).
| Chromophore | Typical λmax (nm) | Electronic Transition |
| C=C (isolated) | ~170-190 | π → π |
| C=O (carbonyl) | ~180 (π → π), ~280 (n → π) | π → π and n → π |
| Benzene | ~204, ~256 | π → π |
| Cinnamate Ester | ~220-300 | π → π* |
Employment of Chiroptical Methods: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by optically active (chiral) molecules. wikipedia.org This differential absorption arises from the unique three-dimensional arrangement of atoms in a chiral molecule, making CD an exceptionally sensitive probe of molecular stereochemistry. jascoinc.com It is widely applied in structural biology to examine protein secondary structure and in organic chemistry for the stereochemical analysis of chiral compounds. wikipedia.orgrsc.org
For complex natural products like this compound, which possesses multiple stereogenic centers, CD spectroscopy is a vital tool for assigning the absolute configuration. The experimental CD spectrum of a chiral molecule is a unique fingerprint of its stereochemistry. This experimental spectrum can be compared to the CD spectra predicted by quantum chemical calculations for different possible stereoisomers. As demonstrated in the characterization of new clerodane diterpenoids from Casearia graveolens, the absolute configurations were confirmed by analyzing and comparing their experimental electronic circular dichroism (ECD) data with calculated data. researchgate.net This comparative approach allows for the unambiguous assignment of the absolute stereochemistry of the molecule.
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org | Determination of absolute configuration by comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers. researchgate.net |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern provides detailed information about the atomic positions, bond lengths, and bond angles.
To determine the absolute configuration of a chiral molecule, the phenomenon of anomalous scattering (or resonant scattering) is utilized. researchgate.net This effect, which is dependent on the X-ray wavelength and the atomic weight of the atoms present, leads to small but measurable differences between the intensities of Friedel opposites (reflections with indices hkl and -h-k-l). mit.edu The analysis of these differences allows for the determination of the absolute structure. The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined structure corresponds to the correct enantiomer; a value close to zero for the correct structure is expected. researchgate.netnih.gov While in the past, the presence of atoms heavier than oxygen was often required for a reliable determination, modern methods have made it possible to confidently determine the absolute configuration of natural products containing only carbon, hydrogen, and oxygen, provided that high-quality crystals are available. mit.edu This makes X-ray crystallography a powerful and indispensable tool for confirming the absolute stereochemistry of complex natural products like this compound. researchgate.net
| Feature | Description |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. nih.gov |
| Absolute Configuration | Determined using anomalous scattering, where differences in Friedel-pair intensities reveal the true handedness of the molecule. researchgate.net |
| Key Parameter | The Flack parameter is refined to validate the absolute structure; a value near 0 confirms the correct enantiomeric assignment. nih.gov |
| Applicability | Considered the "gold standard" for structural determination of crystalline compounds. wikipedia.org |
Chemical Synthesis and Derivatization Strategies
Approaches to the Total Synthesis of Complex Clerodane Diterpenes
The total synthesis of clerodane diterpenoids, a family of over a thousand secondary metabolites, presents significant synthetic hurdles due to their complex and stereochemically dense structures. researchgate.netthieme-connect.com These molecules are characterized by a bicyclic decalin core, which can possess either a cis or trans ring fusion, and a variety of functional groups and stereocenters. researchgate.netthieme-connect.com Synthetic chemists have devised several ingenious strategies to construct this intricate molecular architecture.
A predominant challenge is the stereoselective construction of the decalin skeleton, which often contains multiple contiguous stereogenic centers. researchgate.net General synthetic approaches are highly sought after, as they would allow for the preparation of numerous structurally related clerodanes from a common intermediate, rather than relying on linear, target-specific routes. cdnsciencepub.com
Key strategies developed to achieve the total synthesis of complex clerodanes include:
Face-Selective Diels-Alder Reactions: This has emerged as a powerful and versatile method for rapidly constructing the decalin core. thieme-connect.comcdnsciencepub.com By carefully designing a dienophile, a face-selective Diels-Alder cycloaddition with a suitable diene can establish the required bicyclic framework and install several functional groups in a highly stereoselective manner. thieme-connect.comcdnsciencepub.comthieme-connect.com This approach has been successfully applied to the synthesis of various cis-clerodanes. thieme-connect.com
Diastereoselective Cyclization: This strategy involves the controlled cyclization of an acyclic or monocyclic precursor to form the decalin ring system with precise control over the resulting stereochemistry. researchgate.net
Unified, Two-Phase Approaches: Some research efforts focus on a unified design where a common intermediate is efficiently constructed and then diversified in a second phase through late-stage modifications, such as directed C-H oxidation, to achieve various complex natural products. columbia.edu This strategy was conceptualized for the synthesis of scaparvin A and C. columbia.edu
Non-Linear General Approaches: The development of non-linear synthetic routes allows for flexibility and the potential to synthesize a wide array of natural products from advanced common intermediates. cdnsciencepub.com This has been demonstrated in the total synthesis of (±)-2-oxo-5α,8α-13,14,15,16-tetranorclerod-3-en-12-oic acid. cdnsciencepub.com
The first total synthesis of ajugarin I, a polyoxygenated clerodane diterpene, showcased a novel method for constructing the 3-substituted-Δ²-butenolide moiety, a common feature in this class of compounds. rsc.org These diverse strategies underscore the chemical ingenuity required to access the complex structures of the clerodane family. researchgate.net
| Synthetic Strategy | Key Reaction/Concept | Application Example | Reference(s) |
| Face-Selective Cycloaddition | Diels-Alder reaction | Total synthesis of (±)-6β-Acetoxy-2-oxokolavenool and other cis-clerodanes | thieme-connect.com, thieme-connect.com, cdnsciencepub.com |
| Unified Two-Phase Synthesis | Construction of a common intermediate followed by late-stage C-H oxidation | Near synthesis of scaparvin A and total synthesis of scaparvin C | columbia.edu |
| Non-Linear General Approach | Use of advanced intermediates for divergent synthesis | Total synthesis of (±)-2-oxo-5a,8a-13,14,15,16-tetranorclerod-3-en-12-oic acid | cdnsciencepub.com |
| Diastereoselective Reactions | Controlled reactions on a rigid ring structure or diastereoselective cyclization | General stereoselective construction of the decalin skeleton | researchgate.net |
Semi-Synthesis and Chemical Modifications of Caseargrewiin B and Analogues
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a crucial tool for generating analogues that are difficult or impossible to access through total synthesis. nih.gov For clerodane diterpenes like this compound, this approach allows for the exploration of structure-activity relationships by modifying specific functional groups.
While literature specifically detailing the semi-synthesis of this compound is limited, studies on closely related analogues provide insight into potential chemical transformations. Research on casearin B and caseargrewiin F, major active compounds from Casearia sylvestris, shows that these diterpenes undergo rapid degradation in simulated gastric fluid and are metabolized by esterases, but not by cytochrome P-450 enzymes. researchgate.net This suggests that the ester functionalities are key sites for chemical and metabolic modification.
Broader studies on other neoclerodane diterpenes, such as salvinorin A, have established a range of viable chemical modifications that serve as a blueprint for derivatizing compounds like this compound. nih.gov These modifications include:
Selective reduction of carbonyl groups.
Conversion of methyl esters to the corresponding carboxylic acids.
Selective reduction of the C17 lactone ring.
Reduction or oxidative degradation of the furan (B31954) ring. nih.gov
These transformations provide pathways to analogues with altered polarity, stability, and functional group reactivity, which are essential for probing biological interactions. nih.gov
Design and Synthesis of this compound Derivatives for Research Purposes
The design and synthesis of derivatives of this compound and its analogues are primarily driven by the goal of understanding their mechanism of action and identifying analogues with improved biological properties. scielo.br The potent cytotoxic activity of many clerodane diterpenes against various cancer cell lines makes them attractive scaffolds for medicinal chemistry. nih.govresearchgate.netnih.gov
Research has shown that even minor structural modifications among naturally occurring casearins and caseargrewiins can lead to significant differences in their cytotoxic potency. For example, caseargrewiin F has demonstrated stronger cytotoxicity against several tumor cell lines compared to normal cells. scielo.br The isolation and activity testing of new derivatives, such as caseargrewiin M and caseakurzin B and J, continue to build a critical body of structure-activity relationship (SAR) data. nih.gov Caseargrewiin M showed significant cytotoxicity against a panel of five human cancer cell lines, while caseakurzin B and J exhibited potent inhibitory activity against the A549 lung cancer cell line. nih.gov
The design of new derivatives for research purposes focuses on:
Probing SAR: Synthetic efforts can systematically modify key functional groups, such as the ester groups at C-6, the lactone at C-17, and the furan ring, to determine which parts of the molecule are essential for its biological activity.
Improving Pharmacological Properties: Derivatives can be designed to have enhanced stability, solubility, or selectivity for their biological target. scielo.br
Developing Molecular Probes: Analogues can be synthesized with reporter tags (e.g., fluorescent labels) or reactive groups to identify the cellular targets and binding sites of the parent compound. nih.gov
The collective findings from isolated natural analogues and synthetic derivatives guide the rational design of new compounds with potential as research tools or therapeutic leads.
| Caseargrewiin/Casearin Analogue | Cancer Cell Line(s) Tested | Reported Biological Activity Highlight | Reference(s) |
| Caseargrewiin F | MOLT-4 (leukemia), MDA-MB-435 (melanoma), HCT-8 (colon), SF-295 (glioblastoma) | Exhibited strong cytotoxicity (IC₅₀ < 0.20 µM) and selectivity for tumor cells over normal fibroblasts. | scielo.br |
| Casearin X | MOLT-4, MDA-MB-435, HCT-8, SF-295 | Showed potent cytotoxic activity, with IC₅₀ values comparable to doxorubicin (B1662922) in some studies. | researchgate.net, unesp.br |
| Caseargrewiin G | BT474, Chago-K1, Hep-G2, KATO-III, SW620 | Demonstrated varying levels of cytotoxicity, with an IC₅₀ of 0.90 µM against Hep-G2. | nih.gov |
| Caseargrewiin M | Hep-G2, SW-620, Chago-K1, KATO-III, BT474 | Showed significant cytotoxicity with IC₅₀ values ranging from 9.46 µM to 12.84 µM across the panel. | nih.gov |
| Caseakurzin B & J | A549 (lung carcinoma) | Exhibited potent inhibitory activity with IC₅₀ values of 4.4 µM and 4.6 µM, respectively. | nih.gov |
Preclinical Biological Activities and Mechanistic Studies
Antitumor and Cytotoxic Activities in In Vitro Models
There is no specific information available in the search results regarding the evaluation of Caseargrewiin B against human cancer cell lines, its selectivity for tumor cells over normal cells, its cellular mechanisms of action, or its specific molecular targets.
Studies on related clerodane diterpenes isolated from Casearia sylvestris have demonstrated cytotoxic activity against human cancer cell lines. nih.gov For instance, Caseargrewiin F and Casearin X were found to be potent cytotoxic agents. nih.gov These studies also suggested that the isolated diterpenes exhibited some selectivity, with lower activity against normal human cells compared to cancer cells. nih.gov The mechanism of action for some casearins has been linked to the induction of apoptosis (programmed cell death). thieme-connect.com Furthermore, a related compound, Casearin J, has been identified as an inhibitor of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump. researchgate.net However, these findings are specific to other compounds and cannot be extrapolated to this compound without direct experimental evidence.
Anti-inflammatory Activity
There is no information available from the search results on the in vivo evaluation of this compound in rodent models of inflammation such as carrageenan-induced paw edema or pleurisy.
In contrast, studies on an ethanolic extract of Casearia sylvestris, its fractions, and the specific compounds Casearin B and Caseargrewiin F have shown significant anti-inflammatory effects in these models. researchgate.netscielo.brscielo.br These compounds were able to reduce carrageenan-induced paw edema and inhibit cell migration in the pleurisy model in rats. scielo.brscielo.br The anti-inflammatory mechanisms for clerodane diterpenes, in general, are thought to involve the reduction of prostaglandin (B15479496) production by decreasing cyclooxygenase (COX) and inhibiting nitric oxide (NO) production. mednexus.org Again, this data pertains to related compounds, not this compound.
Molecular Mechanisms of Inflammation Modulation (e.g., COX, sPLA2, NO production, NF-κB)
This compound belongs to the clerodane diterpene class of compounds, which are recognized for a variety of pharmacological activities, including anti-inflammatory effects. mdpi.comunesp.brmedcraveonline.com The anti-inflammatory properties of many phytochemicals are often linked to their ability to modulate key enzymatic and signaling pathways. nih.gov Important enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are crucial mediators of inflammatory processes, and their upregulation is associated with inflammatory disorders. nih.govresearchgate.netnih.gov The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of these pro-inflammatory genes. nih.govresearchgate.netnih.gov
While the broader class of clerodane diterpenes is known for anti-inflammatory activity, specific studies detailing the direct molecular mechanism of this compound on COX enzymes, secretory phospholipase A2 (sPLA2), nitric oxide (NO) production, or the NF-κB signaling pathway are not extensively available in the reviewed literature. The inhibition of these pathways remains a key area of investigation for many natural anti-inflammatory compounds. nih.govnih.govmdpi.comnih.gov
Antimicrobial Activities
In Vitro and In Vivo Activity against Helicobacter pylori
Research into natural products for combating Helicobacter pylori has explored derivatives from the Casearia genus. researchgate.netnih.gov Studies on leaf derivatives of Casearia sylvestris, a plant known in folk medicine for treating gastric issues, have demonstrated significant in vitro activity against H. pylori. researchgate.netnih.gov In vivo assessments in rat models also showed that extracts could reduce the size of ulcerative lesions. researchgate.netnih.gov
Phytochemical analyses of these active Casearia sylvestris derivatives indicate they are rich in terpenoids, which are likely related to their anti-H. pylori effects. researchgate.netnih.gov Interestingly, research has suggested a potential synergistic action, as isolated compounds sometimes exhibit lower activity than the complete plant extract. researchgate.netnih.gov While these findings are promising for the Casearia genus, specific data on the in vitro and in vivo activity of this compound against H. pylori has not been detailed in the reviewed scientific literature.
Activity against Cariogenic Biofilms (e.g., Streptococcus mutans)
While direct studies on this compound are limited, research on the closely related compound Caseargrewiin F, also from the Casearia genus, provides insight into activity against cariogenic biofilms. Streptococcus mutans is a primary agent in the formation of dental plaque and caries. researchgate.netfrontiersin.org
In one study, Caseargrewiin F was evaluated for its effects on S. mutans. nih.gov The compound was found to reduce the viable cell count of pre-formed biofilms. researchgate.net Specifically, at a concentration of 125 µg/mL, Caseargrewiin F reduced the viable cell count by approximately 5 logs compared to the vehicle control. researchgate.net Further investigation into its effect on bacterial growth revealed a bacteriostatic action, where it maintained a constant recovery of surviving cells (around 3.5 logs) over a 24-hour period, rather than causing progressive cell death. nih.govresearchgate.net
| Compound | Activity | Concentration | Finding | Reference |
|---|---|---|---|---|
| Caseargrewiin F | Reduction of viable cells in pre-formed biofilm | 125 µg/mL | ~5 log reduction vs. vehicle | researchgate.net |
| Caseargrewiin F | Growth inhibition (bacteriostatic effect) | Not specified | Constant recovery of ~3.5 log surviving cells over 24h | nih.govresearchgate.net |
Mechanisms of Antimicrobial Action (e.g., Microbial Cytoplasmic Membrane Damage, Virulence Gene Expression Modulation)
The mechanisms by which diterpenes exert their antimicrobial effects can be varied, often involving interaction with bacterial cell structures or key survival pathways. nih.gov For the clerodane diterpene Caseargrewiin F, studies have indicated that its action against S. mutans involves inflicting irreversible structural damage on the bacterial cells. nih.gov
In addition to causing physical damage, Caseargrewiin F was also found to influence the expression of specific virulence genes in S. mutans. nih.govresearchgate.net The modulation of virulence factors is a key antimicrobial strategy, as it can disrupt the pathogen's ability to establish and maintain an infection, such as the formation of biofilms. frontiersin.org The specific genes modulated by Caseargrewiin F were not detailed in the available literature. This dual action of causing structural damage and altering gene expression highlights a multifaceted mechanism of antimicrobial activity. nih.gov
Antimalarial Activity
This compound has been identified as a natural compound exhibiting antimalarial properties. mdpi.comnih.gov This activity is significant as the search for new antimalarial agents is critical, especially for combating drug-resistant strains of Plasmodium falciparum. kspbtjpb.orgsemanticscholar.org While the activity has been reported, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) values for this compound against various Plasmodium strains were not available in the reviewed literature. The evaluation of such compounds typically involves in vitro screening against parasite cultures to determine their potency. mmv.orgmdpi.com
Antimycobacterial Activity
In addition to its other bioactivities, this compound has been shown to possess antimycobacterial activity. mdpi.comnih.gov This positions it as a compound of interest in the search for new therapeutic agents against Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. ias.ac.in The development of new antimycobacterial drugs is a global health priority due to the emergence of multidrug-resistant strains. researchgate.net Although the antimycobacterial potential of this compound is noted, specific data on its minimum inhibitory concentration (MIC) against different mycobacterial strains have not been detailed in the available sources. For context, other natural compounds have shown MIC values against M. tuberculosis ranging from 1.56 µg/mL to over 200 µg/mL. tandfonline.commdpi.com
Structure Activity Relationship Sar Investigations
Identification of Pharmacophoric Features for Biological Efficacy
Key pharmacophoric features for the biological efficacy of this class of compounds are thought to include:
The Clerodane Skeleton: The core bicyclic decalin system provides the fundamental scaffold upon which all other functional groups are arranged. The specific stereochemistry of this skeleton (A/B ring junction) is crucial for the correct spatial orientation of the active functionalities. nih.gov
The Lactone Rings: A common feature in many cytotoxic clerodane diterpenes is the presence of one or two lactone rings in the side chain at C-9. The integrity of these rings appears to be critical for activity.
Oxygenation Pattern: The presence and position of oxygen-containing functional groups, such as epoxides, hydroxyls, and ester groups, on the decalin ring system significantly modulate the biological activity. For instance, an epoxide ring between C-4 and C-18 is a common feature in active compounds. nih.gov
The Side Chain at C-9: The structure of the C-11 to C-16 side chain, which typically contains a furan (B31954) or lactone moiety, is a major determinant of activity. Variations in this part of the molecule, such as the degree of unsaturation and the presence of conjugated double bonds, influence the compound's reactivity and interaction with biological targets. researchgate.net
Pharmacophore modeling helps identify the key molecular features responsible for binding to a biological target, which facilitates the design of compounds with improved efficacy. researchgate.net While a specific pharmacophore model for Caseargrewiin B is not detailed in the provided literature, the collective data on related active compounds points to a model requiring a specific spatial arrangement of the decalin core, the epoxide ring, and the lactone-containing side chain.
Impact of Specific Functional Groups on Activity Profiles
The specific functional groups attached to the clerodane backbone are critical in defining the potency and nature of the biological activity. researchgate.netashp.org Studies on this compound and its analogues have highlighted the importance of several key moieties.
A crucial insight comes from the degradation of Casearin X, a closely related diterpene. When Casearin X is stored in solution, it can degrade into a corresponding dialdehyde, where the lactone rings are opened. unesp.br This structural change leads to a complete loss of cytotoxic activity, indicating that the intact lactone rings at positions C-18 and C-19 are indispensable for the compound's ability to kill cancer cells. unesp.br This finding strongly suggests that the γ-lactone functionality is a critical determinant for the cytotoxicity of this family of compounds, including by extension, this compound.
Furthermore, the ester groups on the clerodane skeleton play a significant role. Casearin and caseargrewiin-type diterpenes are known to be substrates for esterase enzymes in the liver and plasma. thieme-connect.comnih.govresearchgate.net The hydrolysis of these ester groups can lead to metabolites with altered activity profiles. The metabolism of Caseargrewiin F and Casearin B, for instance, is not mediated by cytochrome P-450 enzymes but is inhibited by the esterase inhibitor NaF, confirming the role of these ester linkages as metabolic hotspots. thieme-connect.comnih.gov The specific nature and position of these ester groups, therefore, not only influence the parent compound's activity but also its metabolic stability and potential bioavailability.
The presence of an epoxide ring, typically at the C-4/C-18 position, is another recurring feature in active clerodanes. nih.gov Epoxides are reactive electrophilic groups capable of covalent interactions with nucleophilic residues (e.g., amino or thiol groups) in biological macromolecules like proteins and DNA, which could be a potential mechanism for their cytotoxic action.
Comparative Analysis of this compound with Related Clerodane Diterpenes (e.g., Casearin B, Caseargrewiin F, Casearin X)
Comparing the biological activities of structurally similar clerodane diterpenes provides valuable SAR insights. This compound belongs to a family of compounds isolated from Casearia sylvestris that includes Casearin B, Caseargrewiin F, and Casearin X, all sharing the same fundamental clerodane scaffold but differing in their substitution patterns.
In terms of cytotoxic activity, studies have shown a clear hierarchy among these compounds. Caseargrewiin F is consistently reported as the most potent, with IC₅₀ values against various human cancer cell lines often in the sub-micromolar range, comparable to the chemotherapeutic drug doxorubicin (B1662922). nih.govunesp.br Casearin X is also highly active, often ranking as the second most potent in these comparisons. unesp.brunesp.br For example, against cell lines such as MOLT-4 (leukemia), MDA-MB-435 (melanoma), HCT-8 (colon), and SF-295 (glioblastoma), Caseargrewiin F and Casearin X showed potent cytotoxicity. nih.gov An important observation is that these diterpenes generally exhibit lower activity against normal human cells compared to cancer cell lines, suggesting a degree of selectivity. unesp.br
Both Casearin B and Caseargrewiin F have demonstrated anti-inflammatory activity in animal models. researchgate.netscielo.br In a carrageenan-induced paw edema model in rats, both compounds significantly reduced inflammation at a dose of 0.5 mg/kg, and importantly, did so without causing the gastric side effects often associated with traditional anti-inflammatory drugs. researchgate.netscielo.br
The structural differences between these compounds account for their varied potencies. While they all possess the core clerodane structure, the specific ester groups at C-2, C-6, or other positions, and subtle differences in the side chain, fine-tune their biological profiles. The high potency of Caseargrewiin F and Casearin X suggests their specific combination of functional groups leads to an optimal interaction with cellular targets responsible for cytotoxicity.
Interactive Data Table: Comparative Cytotoxicity of Clerodane Diterpenes
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of Caseargrewiin F and Casearin X against various human cancer cell lines, as reported in the literature. Lower values indicate higher potency.
| Cell Line | Cancer Type | Caseargrewiin F (IC₅₀ µM) | Casearin X (IC₅₀ µM) |
| MOLT-4 | Leukemia | 0.09 | 0.22 |
| MDA-MB-435 | Melanoma | 0.17 | 0.97 |
| HCT-8 | Colon | 0.11 | 0.29 |
| SF-295 | Glioblastoma | 0.11 | 0.22 |
| Data sourced from a study on the cytotoxic activity of clerodane diterpenes. nih.gov |
Preclinical Pharmacokinetic and Metabolic Characterization
In Vitro Stability Assessments in Physiological Conditions
The stability of a compound in the physiological environments it would encounter upon administration is a key determinant of its potential for therapeutic efficacy.
The oral route is a common method of administration for many traditional remedies, making the stability of a compound in the acidic environment of the stomach a crucial factor for its bioavailability.
Studies on Casearin B and Caseargrewiin F have demonstrated that both compounds undergo rapid and significant degradation in simulated gastric fluid (SGF) at a pH of 1.2. ebi.ac.uk The degradation is statistically significant (p < 0.05) and suggests that these compounds would be extensively broken down in the stomach following oral ingestion. ebi.ac.uk This instability is believed to be due to the hydrolysis of ester groups within their structures. Notably, Caseargrewiin F was found to be more susceptible to this acid-catalyzed degradation than Casearin B. This high level of gastric degradation is a primary factor contributing to a prediction of low oral bioavailability for these compounds. ebi.ac.uk
Metabolism Studies in Liver Microsomes
The liver is the primary site of metabolism for many xenobiotics. Studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for assessing the metabolic fate of new chemical entities.
The metabolic characterization of Casearin B and Caseargrewiin F has been primarily conducted using human liver microsomes (HLMs). ebi.ac.uk These in vitro models are crucial for understanding how these compounds would be processed in humans. The findings from these HLM studies are pivotal for extrapolating data to predict in vivo human hepatic clearance. While studies on related compounds like Casearin X have utilized rat liver microsomes, the key research on Casearin B and Caseargrewiin F has focused on the human model to ensure clinical relevance.
Instead, the metabolism of these diterpenes is primarily associated with hepatic esterases. This was confirmed in experiments where the depletion of both compounds in human liver microsomes was significantly inhibited by the addition of sodium fluoride (B91410) (NaF), a known esterase inhibitor. ebi.ac.uk This metabolic pathway is consistent with that of other related compounds, such as Casearin X, which is a known substrate for hepatic microsomal esterases.
The kinetics of the metabolism of Casearin B and Caseargrewiin F by human liver microsomes have been shown to follow the Michaelis-Menten model, which describes the relationship between the concentration of a substrate and the rate of an enzyme-catalyzed reaction. ebi.ac.uk The key kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), have been determined for both compounds.
The Vmax for Caseargrewiin F was approximately twofold higher than that for Casearin B, indicating a faster rate of metabolism. The Km values for both compounds were similar, suggesting they have a comparable apparent affinity for the metabolizing enzymes. ebi.ac.uk
| Compound | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| Casearin B | 61.4 | 327 |
| Caseargrewiin F | 66.4 | 648 |
Prediction of Preclinical Pharmacokinetic Parameters
Data from in vitro metabolism studies are frequently used in in vitro-in vivo extrapolation (IVIVE) models to predict the pharmacokinetic parameters of a compound in humans. For Casearin B and Caseargrewiin F, the kinetic data obtained from human liver microsome experiments were used in a well-stirred liver model to forecast their human hepatic clearance.
The predictions indicate that both Casearin B and Caseargrewiin F are likely to have a high hepatic extraction ratio. ebi.ac.uk This means that a large fraction of the compound that reaches the liver is expected to be cleared from the blood during a single pass. When combined with their observed instability in simulated gastric fluid, these findings strongly suggest that both compounds will have low oral bioavailability. ebi.ac.uk
| Compound | Predicted Hepatic Extraction Ratio | Predicted Oral Bioavailability |
|---|---|---|
| Casearin B | High | Low |
| Caseargrewiin F | High | Low |
Hepatic Clearance Prediction
No data was found regarding the hepatic clearance prediction for Caseargrewiin B. In vitro-in vivo extrapolation (IVIVE) studies using human liver microsomes to predict the hepatic clearance of this specific compound are not available in the searched literature. Therefore, predictions on whether it is a high or low extraction ratio drug cannot be provided.
Intrinsic Clearance (CLint)
There is no available information on the intrinsic clearance (CLint) of this compound. Studies determining its metabolic rate in liver microsomes, which would provide Michaelis-Menten kinetic parameters (Vmax and KM) and allow for the calculation of CLint, have not been found.
Membrane Permeability (e.g., Caco-2 cell models)
No studies utilizing Caco-2 cell models to evaluate the intestinal permeability of this compound were identified. The Caco-2 cell model is a standard in vitro method to predict human intestinal absorption of orally administered drugs. thieme-connect.com The apparent permeability coefficient (Papp) for this compound, which would classify its potential for absorption, remains undetermined. While related compounds have been assessed for permeability using octanol/water partition coefficients, specific Caco-2 assay results for this compound are not present in the literature found. researchgate.netnih.gov
Plasma Protein Binding
The extent to which this compound binds to plasma proteins, such as albumin, has not been reported in the available literature. Data on its unbound fraction in plasma (fu,p) and in microsomal incubation media (fu,mic), which are crucial for accurately interpreting pharmacokinetic and pharmacodynamic data, could not be located.
Advanced Analytical and Computational Methodologies in Caseargrewiin B Research
Quantitative Bioanalytical Method Development and Validation
Quantitative bioanalysis is fundamental for pharmacokinetic and metabolism studies, providing essential data on a compound's behavior in a biological system. nih.gov The development of robust and reliable bioanalytical methods is a prerequisite for obtaining high-quality data. au.dk
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary technique for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity. nih.govresearchgate.net For clerodane diterpenes such as Caseargrewiin B and its analogues, ultra-high-performance liquid chromatography (UHPLC) is often paired with mass spectrometric detection. researchgate.netuel.ac.uk
Validated LC-MS methods have been successfully developed for the quantification of Caseargrewiin F and Casearin B, two closely related clerodane diterpenes, in human liver microsomes. researchgate.net These methods are essential for studying their metabolic stability and clearance rates. researchgate.net The general approach involves separating the analyte from matrix components on a reverse-phase column, such as a C18 column, followed by detection using electrospray ionization (ESI) in the mass spectrometer. researchgate.net Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.netlcms.cz Sample preparation is a critical step to reduce matrix effects and typically involves protein precipitation with a solvent like acetonitrile (B52724). researchgate.net
Table 1: Typical Parameters for LC-MS/MS Quantification of Clerodane Diterpenes
| Parameter | Description |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and deionized water with additives (e.g., formic acid) |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation |
Method validation is crucial to ensure that a bioanalytical method is reliable and reproducible for its intended use. nih.govau.dk Precision and accuracy are two of the most important parameters evaluated during validation. nih.gov Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision describes the closeness of repeated measurements to each other. bitesizebio.commhforce.com
For bioanalytical methods, regulatory guidelines typically require accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ) and precision, expressed as the coefficient of variation (CV), not to exceed 15% (20% at the LLOQ). stanford.edubebac.at These assessments are performed using quality control (QC) samples at multiple concentration levels across several analytical runs to determine both intra-day (within-run) and inter-day (between-run) precision and accuracy. au.dk While specific validation data for this compound is not publicly available, a validated UPLC-MS/MS method for DAPB, another clerodane diterpene, in rat plasma reported excellent performance, with intra- and inter-day precision within 12% and accuracies better than 7%. researchgate.net This demonstrates the high degree of precision and accuracy that can be achieved for this class of compounds. researchgate.net
Table 2: Example of Precision and Accuracy Acceptance Criteria and Findings
| Parameter | Acceptance Criteria | Finding for a Related Diterpene (DAPB) researchgate.net |
| Intra-day Precision (%CV) | ≤15% | Within 12% |
| Inter-day Precision (%CV) | ≤15% | Within 12% |
| Accuracy (%Bias) | ±15% | < 7% |
In Silico Approaches and Computational Chemistry
Computational methods are invaluable in modern drug discovery, offering rapid and cost-effective ways to predict a compound's biological activity, understand its interactions with targets, and explore its chemical diversity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. fip.org In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. researchgate.net
In silico studies have been applied to clerodane diterpenes to elucidate their mechanisms of action. core.ac.uk For instance, molecular docking of Caseargrewiin F (CsF) suggested its potential to inhibit proteins associated with the virulence of S. mutans, a bacterium involved in dental caries. nih.gov In another study, computational analysis of Casearin X, a diterpene found alongside Caseargrewiin F in plant extracts, predicted a significantly more favorable binding affinity (inhibition constant, Ki) for the dopamine (B1211576) D1 receptor compared to the GABA-A receptor. unesp.br These studies provide valuable hypotheses about the molecular targets of these compounds that can be tested experimentally. unesp.br
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org QSAR models are built by calculating molecular descriptors that encode structural, physicochemical, or electronic features of the molecules and then using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to the observed activity. frontiersin.orgresearchgate.net
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, helping researchers to understand their diversity and properties. chimia.ch A key concept in cheminformatics is "chemical space," an abstract multi-dimensional space where each molecule is represented by a point defined by its properties and structural features. chimia.ch
Visualizing the chemical space occupied by a set of molecules, such as natural products from the Casearia genus, allows for comparisons with other compound collections, like known drugs or synthetic libraries. chimia.ch Techniques such as Principal Component Analysis (PCA) are used to reduce the high dimensionality of molecular descriptors into a 2D or 3D plot that can be easily visualized. blogspot.com This analysis helps in assessing the structural diversity of a compound library and identifying unique scaffolds. blogspot.comrsc.org For natural products like this compound, cheminformatics tools can be used to explore the surrounding chemical space, identifying regions that may yield compounds with improved properties and guiding future synthetic or isolation efforts. chimia.chresearchgate.net
Integration of Multi-Omics Data for Mechanistic Elucidation (e.g., transcriptomics, proteomics in response to treatment)
The precise molecular mechanisms underlying the bioactivities of this compound remain an area of active investigation. thieme-connect.comthieme-connect.com While traditional pharmacological studies have provided initial insights, a deeper understanding requires a holistic view of the cellular response to this compound. The integration of high-throughput "omics" technologies, such as transcriptomics and proteomics, offers a powerful approach to elucidate the complex signaling pathways and molecular networks modulated by this compound. metabolon.com This multi-omics strategy allows for a comprehensive analysis of changes in gene expression (transcriptome) and protein abundance (proteome) within cells or tissues following treatment, thereby revealing potential drug targets and mechanisms of action. bigomics.chmdpi.com
Transcriptomic analysis, typically performed using techniques like RNA-sequencing (RNA-Seq), can identify genes that are either upregulated or downregulated in response to this compound. This provides a broad snapshot of the cellular processes affected, such as cell cycle regulation, apoptosis, inflammation, and metabolic pathways. nih.govnih.gov For instance, if this compound induces apoptosis in cancer cells, transcriptomic data would likely show increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes.
Complementing this, proteomics, often utilizing mass spectrometry-based approaches, identifies and quantifies the proteins present in a biological sample. frontiersin.org This is crucial because the transcriptome only reveals gene expression levels, while the proteome reflects the functional molecules actively carrying out cellular processes. nih.gov By comparing the proteomic profiles of treated versus untreated cells, researchers can identify specific proteins whose levels or post-translational modifications are altered by this compound. This can confirm whether changes observed at the transcript level translate to the protein level and can also uncover regulatory events that are not apparent from RNA data alone. frontiersin.org
The true power of this approach lies in the integration of transcriptomic and proteomic datasets. bigomics.chmdpi.com This combined analysis can reveal complex regulatory networks. For example, a transcription factor might be upregulated at the transcript level, and proteomics can then confirm its increased protein expression and identify the downstream target proteins that are subsequently affected. uliege.be This integrated multi-omics approach provides a more complete and dynamic picture of the cellular response to this compound, moving beyond a single target to a systems-level understanding of its mechanism of action. metabolon.comresearchgate.net
Table 1: Illustrative Multi-Omics Data Integration for Mechanistic Insights into this compound
| Omics Layer | Methodology | Information Gained | Potential Findings for this compound |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Comprehensive analysis of gene expression changes (upregulation/downregulation). | Identification of differentially expressed genes involved in apoptosis, cell cycle, or inflammatory pathways. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Global analysis of protein abundance and post-translational modifications. | Quantification of key regulatory proteins, enzymes, or signaling molecules altered by treatment. |
| Integrated Analysis | Bioinformatic Tools | Correlation of gene and protein expression data to map affected pathways. | Elucidation of signaling cascades and regulatory networks modulated by this compound. |
Applications of Genome Engineering Technologies in Related Natural Product Biosynthesis Research (e.g., CRISPR/Cas systems for pathway manipulation)
The biosynthesis of complex natural products like this compound, a clerodane diterpene, involves a series of enzymatic steps encoded by a specific set of genes within the plant genome. biorxiv.org Advances in genome engineering, particularly the advent of the CRISPR/Cas9 system, have revolutionized the ability to study and manipulate these biosynthetic pathways. nih.govfrontiersin.org While direct application to the this compound pathway is an area for future research, extensive work on related diterpenoids in other medicinal plants provides a clear blueprint for its potential. mdpi.comnih.gov
CRISPR/Cas9 is a powerful tool for precise gene editing, allowing researchers to knock out, knock in, or modify the expression of specific genes. frontiersin.orgnih.gov In the context of natural product biosynthesis, this technology can be used to:
Identify and Functionally Characterize Biosynthetic Genes: By systematically knocking out candidate genes (such as those for diterpene synthases or cytochrome P450 enzymes) in the host plant, researchers can observe the effect on the production of the final compound. mdpi.comosti.gov A loss of production following a gene knockout confirms that the gene is involved in the biosynthetic pathway.
Enhance Production Yields: Once the key enzymes and regulatory elements of a pathway are identified, CRISPR-based tools can be used to increase the expression of rate-limiting enzymes or to repress competing metabolic pathways that divert precursors away from the desired product. nih.govresearchgate.net This can lead to a significant increase in the yield of the target natural product.
Generate Novel Compounds: Genome engineering allows for the introduction of new genes or the modification of existing ones to create novel enzymatic functions. This can lead to the production of new analogs of this compound with potentially improved bioactivity or different pharmacological properties. frontiersin.org
Research into the biosynthesis of clerodane diterpenoids in plants like Scutellaria barbata has successfully used genomic and transcriptomic data to identify the genes responsible for producing the core clerodane scaffold. biorxiv.orgmdpi.comnih.gov Functional characterization of these genes, often through expression in microbial hosts or in vitro assays, has paved the way for metabolic engineering efforts. mdpi.comosti.gov These studies demonstrate that the genetic architecture for clerodane biosynthesis can be mapped and manipulated. biorxiv.orgnih.gov The application of CRISPR/Cas9 to the plant that produces this compound, Casearia grewiifolia, could similarly unlock the secrets of its biosynthetic pathway and enable the sustainable production of this valuable compound. nih.gov
Table 2: Applications of CRISPR/Cas9 in Natural Product Biosynthesis Research
| Application | CRISPR/Cas9-Mediated Action | Objective | Relevance to this compound |
| Gene Function Analysis | Targeted gene knockout or disruption. | To validate the role of a specific gene in the biosynthetic pathway. | Identifying the complete set of genes required for this compound synthesis. |
| Metabolic Engineering | Upregulation of key enzyme expression or downregulation of competing pathways. | To increase the overall yield of the natural product. | Enhancing the production of this compound in its native plant or a heterologous host. |
| Synthetic Biology | Introduction of new genes or modification of existing enzyme-coding genes. | To create novel derivatives of the natural product with potentially enhanced properties. | Generating new analogs of this compound for structure-activity relationship studies. |
Future Research Directions and Potential Applications in Early Stage Drug Discovery
Elucidation of Undiscovered Biosynthetic Pathways for Caseargrewiin B
The biosynthesis of clerodane diterpenes, the class to which this compound belongs, is understood to follow a general pathway common to many terpenoids. These compounds are secondary metabolites synthesized in plants, originating from the condensation of four isoprene (B109036) units to form a C20 precursor. researchgate.net The established route begins with geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization to form a labdane-type precursor. medcraveonline.com This intermediate is then transformed into a halimane-type structure, which serves as the direct precursor to the characteristic cis-clerodane skeleton of this compound. medcraveonline.com
While this general pathway provides a foundational understanding, the specific enzymatic steps and intermediate molecules unique to the biosynthesis of this compound remain largely undiscovered. Future research is needed to identify and characterize the specific synthases, cyclases, and tailoring enzymes (such as hydroxylases, acetyltransferases, and esterases) that construct the highly decorated and stereochemically complex structure of this compound. Unraveling these specific pathways could enable the biotechnological production of the compound or its precursors through metabolic engineering in microbial or plant-based systems, offering a sustainable alternative to extraction from natural sources.
Development of Novel Synthetic Routes to this compound and its Analogues
As of now, no total synthesis of this compound has been reported in scientific literature. The intricate, highly oxygenated, and stereochemically dense structure of this compound presents a formidable challenge for synthetic organic chemists. The development of a total synthesis is a critical goal for several reasons. organic-chemistry.org It would provide unambiguous confirmation of its complex structure and allow for the production of the pure compound in quantities sufficient for extensive biological testing, which is often limited by the small amounts obtainable from natural extraction. organic-chemistry.org
Furthermore, a successful synthetic route would open the door to the creation of simplified or modified analogues. organic-chemistry.org The synthesis of such analogues is a cornerstone of medicinal chemistry, enabling structure-activity relationship (SAR) studies. These studies are essential for identifying the specific parts of the molecule responsible for its biological activity and for optimizing its properties, such as potency, selectivity, and metabolic stability. The pursuit of synthetic routes for complex diterpenes like this compound drives innovation in synthetic methodology and provides essential training for the next generation of chemists. organic-chemistry.org
Identification of Additional Molecular Targets and Signaling Pathways
Research into this compound and its close analogues, particularly Caseargrewiin F and Casearin X, has highlighted their potent cytotoxic activity against a range of human cancer cell lines. nih.govfrontiersin.org This suggests that these compounds could serve as valuable leads for new anticancer drugs.
Table 1: Cytotoxic Activity of Selected Casearia Diterpenes
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Caseargrewiin F | Leukemia (HL-60) | Potent Cytotoxicity | nih.gov |
| Breast (MDA-MB/231, Hs578-T, MX-1) | Significant Cytotoxicity | nih.gov | |
| Prostate (PC-3, DU-145) | Significant Cytotoxicity | nih.gov | |
| Melanoma (B-16/F10) | Potent Cytotoxicity | nih.gov | |
| Casearin X | Colon (HCT-116) | Tumor Growth Inhibition | unesp.br |
| Glioblastoma (SF-295) | Tumor Growth Inhibition | unesp.br | |
| Casearlucin A | Liver (HepG2) | Cell Cycle Arrest (G0/G1) | nih.gov |
| Apoptosis Induction | nih.gov |
Future research must focus on precisely identifying the molecular targets through which this compound exerts its effects. Studies on related compounds provide important clues. For instance, some clerodane diterpenes have been found to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). cjnmcpu.com In vivo studies in zebrafish have confirmed that compounds from Casearia graveolens can inhibit tumor angiogenesis. nih.gov Other research on Casearin X has pointed to interactions with NMDA-type glutamate (B1630785) receptors, specifically the GluN2B subunit, suggesting a potential role in modulating neuronal pathways that could be relevant for cancer-related pain. mdpi.comnih.gov
The mechanisms of cell death induced by these compounds involve the activation of both extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspases-3, -8, and -9, and cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com Additionally, metabolic studies on the related Casearin B and Caseargrewiin F indicate that their breakdown is primarily mediated by carboxylesterase enzymes, not the cytochrome P-450 system that metabolizes many common drugs. researchgate.netthieme-connect.com This finding is crucial for predicting potential drug-drug interactions and understanding the compound's pharmacokinetic profile.
Exploration of Combination Therapies with Existing Agents
The potential of using this compound in combination with existing anticancer agents is a promising yet unexplored area of research. Combination therapy is a standard approach in oncology, often leading to synergistic effects, reduced dosages of individual drugs, and the potential to overcome drug resistance. nih.gov
While no studies have specifically investigated this compound in this context, research on other natural diterpenes provides a strong rationale for this direction. For example, the abietane (B96969) diterpene carnosic acid has been shown to enhance the cytotoxic activity of the chemotherapy drug temozolomide (B1682018) in glioma cancer cells. nih.gov Similarly, the labdane (B1241275) diterpene andrographolide (B1667393) exhibits synergistic activity when combined with topotecan (B1662842) in leukemia cells. researchgate.net
Future studies should evaluate this compound in combination with standard-of-care chemotherapeutics or targeted therapies. Such research would aim to determine if the combination leads to enhanced cancer cell killing, can re-sensitize resistant cancer cells, or allows for lower, less toxic doses of the co-administered drug. These investigations are critical for positioning this compound within current cancer treatment paradigms.
Strategies for Enhancing Bioavailability and Pharmacological Efficacy in Preclinical Models
A significant hurdle in the development of many natural products, including the Caseargrewiin family, is their poor bioavailability. Studies on Casearin B and Caseargrewiin F have revealed that these compounds exhibit low oral bioavailability due to two main factors: rapid degradation in the acidic environment of the stomach and extensive first-pass metabolism in the liver (high hepatic extraction). thieme-connect.comthieme-connect.com
Overcoming these limitations is essential for clinical translation. A key strategy is the development of advanced drug delivery systems. Nanoformulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), have shown promise for improving the bioavailability of other clerodane diterpenes. nih.gov For instance, incorporating the diterpene trans-dehydrocrotonin (B1249473) into a SNEDDS formulation significantly improved its bioavailability and antioxidant effect in vitro. nih.gov Similar formulation strategies could protect this compound from gastric degradation and facilitate its absorption.
The efficacy of this compound and its analogues has been demonstrated in various preclinical models. In vivo studies using rat models have confirmed the anti-inflammatory activity of Caseargrewiin F and Casearin B. researchgate.netscielo.br Furthermore, zebrafish xenograft models, which allow for the real-time observation of tumor growth and angiogenesis, have been effectively used to demonstrate the anti-tumor and anti-angiogenic properties of related diterpenes from Casearia. nih.gov These preclinical models are invaluable for testing the efficacy of new formulations and for understanding the compound's therapeutic potential before human trials. nih.govnih.gov
Table 2: Preclinical Data for Casearin B and Caseargrewiin F Metabolism
| Parameter | Casearin B | Caseargrewiin F | Significance | Reference |
|---|---|---|---|---|
| Metabolism Enzyme | Carboxylesterases | Carboxylesterases | Not CYP450 mediated | researchgate.netthieme-connect.com |
| Gastric Stability | Fast Degradation | Fast Degradation | Lowers oral bioavailability | thieme-connect.com |
| Hepatic Extraction | High | High | High first-pass metabolism | thieme-connect.com |
| Permeability | High (predicted) | High (predicted) | Good potential for absorption if stable | researchgate.net |
Contribution of this compound Research to the Broader Field of Natural Product Drug Discovery
The study of this compound and its related clerodane diterpenes makes a significant contribution to the field of natural product drug discovery. Historically, natural products have been a vital source of new drugs, and compounds from the Casearia genus continue this tradition. nih.govresearchgate.net
The research into this compound contributes in several ways:
Novel Scaffolds: It provides a unique and complex chemical scaffold with potent biological activities, including cytotoxic, anti-inflammatory, antimalarial, and antimycobacterial effects. nih.govnih.govscielo.br This diversity of action offers multiple avenues for therapeutic development.
New Mechanisms of Action: The investigation of its molecular targets, such as VEGFR-2 and NMDA receptors, can uncover novel mechanisms for combating diseases like cancer. cjnmcpu.commdpi.com
Driving Innovation: The challenges associated with its synthesis and bioavailability stimulate innovation in synthetic chemistry and pharmaceutical sciences, particularly in the area of drug delivery systems. organic-chemistry.orgnih.gov
Validating Traditional Medicine: The potent anti-inflammatory and anti-ulcer activities of these compounds help to validate the traditional use of Casearia sylvestris in folk medicine. scielo.br
Q & A
Q. What standard experimental protocols are recommended for evaluating the metabolic stability of Caseargrewiin B in simulated physiological conditions?
To assess metabolic stability, researchers should:
- Use in vitro simulated gastric fluid (e.g., pH 1.2 with pepsin) to evaluate degradation kinetics, employing HPLC or LC-MS for quantification .
- Conduct liver microsomal assays (human or animal-derived) to measure hepatic metabolism, with esterase inhibitors (e.g., NaF) to isolate degradation pathways .
- Calculate kinetic parameters (e.g., Km, Vmax) using Michaelis-Menten models to predict hepatic clearance rates .
Q. What methodologies are recommended for determining partition coefficients (e.g., log P) of this compound and its derivatives?
- Apply the shake-flask method to measure octanol/water partition coefficients, ensuring pH control to account for ionization effects .
- Validate results with computational models (e.g., QSPR) to correlate log P with membrane permeability .
Q. How should researchers formulate hypothesis-driven research questions when investigating this compound’s pharmacological potential?
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "Does this compound inhibit inflammation in murine macrophages compared to dexamethasone?").
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in pharmacokinetic or mechanistic studies .
Q. What ethical considerations are required when designing studies involving this compound in animal or human subjects?
- Obtain institutional review board (IRB) approval for human trials, emphasizing informed consent and risk mitigation for rapid gastric degradation .
- Adhere to ARRIVE guidelines for animal studies, including sample size justification and protocols for minimizing discomfort during bioavailability testing .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding the enzymes responsible for this compound metabolism across different models?
- Perform enzyme phenotyping with selective inhibitors (e.g., CYP450 vs. esterase inhibitors) in parallel in vitro models (e.g., hepatocytes vs. microsomes) .
- Validate findings using genetic knockout models or siRNA silencing to isolate metabolic pathways .
- Apply systematic contradiction analysis by comparing kinetic data (Km, Vmax) across species and adjusting for interspecies variability in enzyme expression .
Q. What strategies optimize experimental design for assessing this compound’s bioavailability despite rapid gastric degradation?
- Co-administer with enteric coatings or proton pump inhibitors to bypass gastric degradation .
- Use hepatic portal vein cannulation in animal models to differentiate first-pass hepatic extraction from intestinal absorption .
- Integrate PBPK modeling to simulate absorption-distribution-metabolism-excretion (ADME) processes and identify bioavailability bottlenecks .
Q. How can in vitro-in vivo extrapolation (IVIVE) models for this compound’s hepatic clearance be validated against clinical data?
- Compare IVIVE-predicted hepatic extraction ratios with clinical pharmacokinetic data from Phase I trials, adjusting for plasma protein binding and blood-to-plasma ratios .
- Incorporate interindividual variability (e.g., age, genetics) into IVIVE models using Bayesian statistics to improve predictive accuracy .
Q. What advanced statistical methods address multivariate data analysis in this compound efficacy studies?
- Apply LASSO regression to identify key predictors (e.g., log P, metabolic rate) influencing pharmacological outcomes while avoiding overfitting .
- Use principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., transcriptomic responses to this compound treatment) .
Methodological Guidance
- Data Contradiction Analysis : When conflicting metabolic or stability data arise, employ triangulation by cross-validating results with orthogonal assays (e.g., NMR stability studies vs. LC-MS degradation profiles) .
- Literature Review : Systematically map prior studies on Casearia spp. diterpenes using PRISMA guidelines to identify mechanistic or pharmacokinetic gaps specific to this compound .
- Instrumentation : For quantification, prioritize high-resolution mass spectrometry (HRMS) to distinguish this compound from structurally similar metabolites in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
